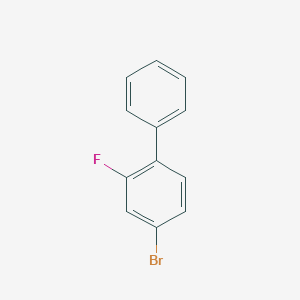

4-Bromo-2-fluorobiphenyl

Overview

Description

4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) is a halogenated biphenyl derivative with the molecular formula C₁₂H₈BrF and a molecular weight of 251.09 g/mol . It features a biphenyl backbone substituted with bromine at the 4-position and fluorine at the 2-position. This compound is a critical intermediate in synthesizing pharmaceuticals like the anti-inflammatory drug flurbiprofen and liquid crystal materials . Key physical properties include a melting point of 39–41°C, boiling point of 175°C at 2 mmHg, and a purity of up to 99.5% when synthesized via optimized Suzuki coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts such as Pd(PPh3)4 and boronic acids or esters as reagents . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like toluene or ethanol.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of 2-fluorobiphenyl with bromine in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically conducted at elevated temperatures to ensure complete substitution .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts and boronic acids or esters are used, with bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Coupling Reactions: Products are more complex biphenyl compounds.

Oxidation and Reduction: Products include biphenyl derivatives with different functional groups such as alcohols or ketones.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluorobiphenyl serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs that target specific biological pathways. The compound's halogenated structure enhances its reactivity and selectivity in chemical reactions, making it a crucial building block for various therapeutic agents.

Case Study:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents using this compound as a precursor. The research demonstrated its effectiveness in enhancing the biological activity of the resulting compounds.

Researchers leverage this compound's unique reactivity for constructing complex organic molecules. Its ability to undergo various coupling reactions makes it a valuable tool in synthetic chemistry.

Synthetic Methodology:

- The Suzuki coupling reaction has been extensively studied for synthesizing biphenyl derivatives using this compound as a starting material. This method allows for the efficient formation of carbon-carbon bonds.

Reference Study:

- Research published in Fine Chemicals outlined the successful application of this compound in synthesizing complex organic frameworks through palladium-catalyzed reactions.

Environmental Studies

This compound is also studied for its environmental impact, particularly regarding its behavior and degradation in natural ecosystems. Understanding its environmental fate aids in developing safer chemical processes and waste management strategies.

Research Findings:

- A study published in Environmental Science & Pollution Research examined the degradation pathways of halogenated biphenyls, including this compound, revealing insights into its persistence and ecological effects.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound to improve the accuracy of chemical analyses across various applications. Its defined properties make it suitable for calibration and validation purposes in laboratory settings.

Analytical Applications:

- It serves as a reference material in chromatographic methods, enhancing the reliability of results obtained from complex mixtures.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobiphenyl depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, in the synthesis of nonsteroidal anti-inflammatory drugs, it helps in forming the active moiety that inhibits cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5)

- Structural Difference : Replaces the fluorine atom in 4-bromo-2-fluorobiphenyl with a carboxylic acid (–COOH) group.

- Impact :

- Increased acidity (pKa ~4–5) due to the electron-withdrawing –COOH group, enhancing solubility in polar solvents.

- Reactivity shifts toward nucleophilic acyl substitution rather than aromatic halogen displacement.

- Applications: Used as a ligand or building block in coordination chemistry and drug synthesis .

Flurbiprofen (Nonsteroidal Anti-Inflammatory Drug)

- Structural Relationship: this compound is a precursor in flurbiprofen synthesis. Flurbiprofen adds a propionic acid chain via SRN1 reactions with acetone enolate, followed by methylation and oxidative demethylation .

- Key Contrast :

4-Bromofluorobenzene (CAS 460-14-6)

- Structural Simplicity : A single benzene ring with bromine and fluorine substituents (C₆H₄BrF).

- Comparison :

4-[(4-Bromo-2-fluorophenyl)methyl]morpholine (CAS 338454-98-1)

- Functional Group Addition : Incorporates a morpholine ring attached via a methyl group.

- Impact: Enhanced basicity and water solubility due to the morpholine nitrogen. Applications: Potential use in medicinal chemistry as a bioactive scaffold, differing from this compound’s role as a non-polar intermediate .

Substitution Reactions

- Bromine Reactivity: The bromine in this compound is more reactive than fluorine in SRN1 reactions, making it the preferred site for nucleophilic substitution (e.g., with acetone enolate to form flurbiprofen precursors) .

- Fluorine Inertness : Fluorine’s strong C–F bond and poor leaving-group ability limit its participation in substitution, directing reactivity to the bromine site .

Physicochemical and Analytical Comparisons

| Property | This compound | 4'-Bromobiphenyl-2-carboxylic Acid | 4-Bromofluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 251.09 | 277.11 | 173.00 |

| Melting Point (°C) | 39–41 | 180–182 (decomposes) | 16–18 |

| Boiling Point (°C) | 175 (2 mmHg) | N/A | 152 |

| Key Applications | Pharma intermediates, LC materials | Ligands, drug synthesis | Cross-coupling reactions |

| Hazard Statements | H302, H315, H319, H410 | Corrosive (carboxylic acid) | H226, H315, H319, H335 |

Analytical Use : this compound serves as a surrogate standard in GC-MS with 89–95% recovery rates , comparable to deuterated terphenyls . Its stability and detectability make it preferable over volatile analogs like 4-bromofluorobenzene.

Industrial and Economic Considerations

Biological Activity

4-Bromo-2-fluorobiphenyl is a biphenyl derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound (CAS 41604-19-7) consists of two phenyl rings connected by a single bond, with a bromine atom at the para position of one ring and a fluorine atom at the ortho position of the other. This substitution pattern contributes to its unique chemical reactivity and biological properties.

Pharmacological Activities

Recent studies indicate that biphenyl derivatives, including this compound, exhibit a range of pharmacological activities:

- Anti-inflammatory Activity : Compounds similar to this compound have shown anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Research suggests that biphenyl derivatives can possess antimicrobial activity, which is crucial in the development of new antibiotics .

- Endocrine Disruption : Some studies have indicated that this compound may have endocrine-disrupting properties, affecting hormonal balance in organisms .

Toxicological Data

Toxicological assessments reveal important safety considerations for this compound:

- Acute Toxicity : Elevated levels of hepatic transaminases and blood lipids have been observed in animal studies, indicating potential liver toxicity .

- Chronic Effects : Long-term exposure may lead to polyneuropathies and sensory impairments, highlighting the need for careful handling and risk assessment in industrial applications .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of fluorinated biphenyls, including this compound, demonstrated significant anti-inflammatory activity in murine models. The compound was tested in models of acute inflammation and showed reduced edema compared to controls. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 2: Antimicrobial Activity

In vitro tests against various bacterial strains revealed that this compound exhibited notable antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Research Findings Summary

Q & A

Q. Basic: What are the key physical and chemical properties of 4-Bromo-2-fluorobiphenyl critical for experimental design?

Answer:

this compound (CAS 41604-19-7) has a molecular weight of 251.09 g/mol, melting point (mp) of 39–41°C, and flash point (Fp) >110°C. Its stability under ambient conditions requires storage at 0–6°C to prevent degradation . These properties inform solvent selection (e.g., low-polarity solvents for crystallization) and safety protocols (avoiding high-temperature reactions). A purity of ≥98% is typical for research-grade material, verified via HPLC or NMR .

Q. Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Two primary methods are:

- Suzuki-Miyaura Coupling : Reaction of 2-fluorophenylboronic acid with 4-bromoiodobenzene using Pd catalysts. Yields >80% require optimized ligand systems (e.g., SPhos) and anhydrous conditions .

- Grignard Reagent Utilization : Bromo(2-fluoro[1,1'-biphenyl]-4-yl)magnesium intermediates are quenched with electrophiles, as seen in Flurbiprofen synthesis .

Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography.

Q. Basic: How is this compound utilized in analytical chemistry?

Answer:

It serves as a surrogate standard in polycyclic aromatic hydrocarbon (PAH) analysis. For example, in GC-MS, it validates recovery rates (90–95% with ±15–20% variability) and corrects matrix effects in environmental samples . Pre-spike samples with 1–5 ppm and quantify using internal standards (e.g., deuterated terphenyls).

Q. Advanced: How can crystallographic studies resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., hydrogen bonding parameters, thermal displacement) resolves stereoelectronic effects. For example:

- Use ORTEP-3 to visualize anisotropic displacement ellipsoids and intermolecular interactions .

- Compare experimental bond angles (C-Br: ~1.89 Å) with DFT-predicted values to identify steric strain .

Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R-factor | <0.05 |

| Resolution | 0.84 Å |

Q. Advanced: What computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with the Colle-Salvetti functional calculates:

- HOMO-LUMO gaps (e.g., ~4.2 eV for gas-phase optimization).

- Electron density maps to identify electrophilic regions (fluorine vs. bromine substituent effects) .

Workflow :

Optimize geometry using B3LYP/6-31G(d).

Validate with experimental IR/Raman spectra.

Analyze solvent effects (PCM model for toluene).

Q. Advanced: How should researchers address contradictions in reported data (e.g., reaction yields or spectroscopic results)?

Answer:

Contradictions arise from:

- Methodological Variability : E.g., Pd catalyst loading (0.5–5 mol%) impacting Suzuki coupling yields. Replicate conditions using controlled reactant ratios .

- Analytical Artifacts : Compare NMR (δ 7.2–7.8 ppm for aromatic protons) across labs or use high-resolution MS to confirm molecular ion peaks .

- Statistical Validation : Apply relative standard deviation (RSD <10%) and Grubbs’ test to identify outliers in recovery studies .

Case Study : Discrepancies in melting points (39–41°C vs. 37–39°C) may stem from impurities; repurify via recrystallization (ethanol/water) and validate via DSC .

Properties

IUPAC Name |

4-bromo-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRNHWBOBYFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194433 | |

| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41604-19-7 | |

| Record name | 4-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041604197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.